1-Phenylpyrrolidine-2-carboxamide
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Overview
Description
1-Phenylpyrrolidine-2-carboxamide is an organic compound with the molecular formula C11H14N2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the nitrogen atom.
Mechanism of Action
Biochemical Pathways
It’s worth noting that the compound’s interaction with its targets could potentially affect various biochemical pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects would typically be a result of the compound’s interaction with its targets and its influence on biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine alkaloids, which include 1-Phenylpyrrolidine-2-carboxamide, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities
Cellular Effects
It is known that some pyrrolidine alkaloids can exert toxic effects on animal organs . For example, bgugaine and irniine are known to cause renal injuries, whereas nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals
Molecular Mechanism
It is known that pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpyrrolidine-2-carboxamide can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-Phenylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Comparison with Similar Compounds
N-Phenylpyrrolidine-2-carboxamide: Similar in structure but with different substituents on the pyrrolidine ring.
Phenylpiracetam: A nootropic compound with a similar pyrrolidine backbone but differing in pharmacological properties.
Oxadiazolo pyrrolidine carboxamides: These compounds are recognized as potent enoyl-acyl carrier protein reductase inhibitors and have antitubercular activity.
Uniqueness: 1-Phenylpyrrolidine-2-carboxamide is unique due to its specific structural features and its ability to participate in a variety of chemical reactions.
Properties
IUPAC Name |
1-phenylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-11(14)10-7-4-8-13(10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRXZLMOIBPKTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378301-20-2 |
Source
|
Record name | 1-phenylpyrrolidine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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